2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide
Description
The exact mass of the compound this compound is 334.08097017 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11(2)17-15(20)8-13-9-21-16(18-13)22-10-14(19)12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDYQKPOLXMAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The structural composition of the compound includes:
- A thiazole ring , which is crucial for its biological interactions.
- A sulfanyl group that may enhance its reactivity and biological activity.
- An acetamide moiety , contributing to its solubility and pharmacokinetic properties.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential effectiveness against various bacteria and fungi. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities, likely due to their ability to interfere with microbial cell wall synthesis or function as enzyme inhibitors.
Anticancer Activity
Research has shown that thiazole derivatives can exhibit potent anticancer effects. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with critical cellular pathways .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(6-amino-3,5-dicyano)-N-(thiazol-2-yl)-benzenesulfonamide | Thiazole ring with sulfonamide | Anticonvulsant |
| 5-(aminosulfonyl)-4-methylthiazole | Sulfonamide derivative | Antimicrobial |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Thiazole integrated structure | Antitumor |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : It could interact with specific receptors that modulate cell signaling pathways related to growth and apoptosis.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins involved in disease pathways.
Case Studies
Several studies have investigated the biological effects of thiazole derivatives:
- Antitumor Effects : A study reported that a thiazole derivative similar in structure exhibited an IC50 value of approximately 1.61 µg/mL against cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial effects of thiazole compounds against common pathogens, suggesting that modifications in the sulfanyl group can enhance activity.
- Structure–Activity Relationship (SAR) : Investigations into various thiazole compounds have established that specific substitutions on the thiazole ring significantly influence biological activity. For instance, electron-donating groups on the phenyl ring were found to enhance cytotoxic effects against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
